molecular formula C8H6F4O B1586423 2,3,5,6-Tetrafluoro-4-methylanisole CAS No. 3150-40-1

2,3,5,6-Tetrafluoro-4-methylanisole

Cat. No.: B1586423
CAS No.: 3150-40-1
M. Wt: 194.13 g/mol
InChI Key: SQYHXODAPWFHAZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylanisole is a fluorinated aromatic compound characterized by the presence of four fluorine atoms and a methyl group on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methylanisole typically involves the fluorination of anisole derivatives. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety of the operators due to the hazardous nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-methylanisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions are facilitated by strong acids such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of hydroxyl groups and other reduced derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methylanisole is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory agent.

  • Industry: The compound is employed in the development of advanced materials, such as fluoropolymers, which have applications in electronics and coatings.

Mechanism of Action

2,3,5,6-Tetrafluoro-4-methylanisole is similar to other fluorinated aromatic compounds, such as 2,3,5,6-Tetrafluoroanisole and 4-Methylanisole. its unique combination of fluorine atoms and a methyl group provides distinct chemical properties that differentiate it from these compounds. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoroanisole

  • 4-Methylanisole

  • 2,4,6-Trifluoroanisole

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methoxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYHXODAPWFHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380231
Record name 2,3,5,6-Tetrafluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-40-1
Record name 2,3,5,6-Tetrafluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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